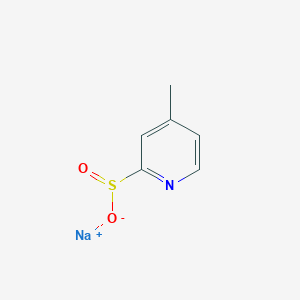

Sodium 4-methylpyridine-2-sulfinate

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are of paramount importance in the field of organic chemistry. numberanalytics.com Their significance stems from the unique electronic properties conferred by the nitrogen atom within the aromatic ring, which creates a dipole moment and allows for a wide range of chemical transformations. numberanalytics.com This structure is a fundamental component in numerous biologically active compounds, making it a crucial scaffold in various industries. numberanalytics.com

In pharmaceuticals, a vast number of drugs, including antihistamines, anti-inflammatory agents, and anti-cancer compounds, incorporate the pyridine ring. numberanalytics.com The pyridine framework is also a key structural motif in many natural products, such as vitamins and alkaloids, and is essential for the function of vital biomolecules like the coenzyme NAD⁺ (nicotinamide adenine (B156593) dinucleotide), which is critical for cellular energy production. fiveable.meresearchgate.net Beyond medicine, pyridine derivatives are integral to the agrochemical industry, where they are used in the formulation of insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, in materials science, these compounds are employed in the synthesis of functional materials like conducting polymers and luminescent substances. numberanalytics.com The versatility of pyridine derivatives as solvents, reagents, and building blocks underscores their foundational role in the synthesis of a diverse array of organic compounds. fiveable.me

Evolution of Pyridine Sulfinate Chemistry: A Strategic Advancement

The synthesis of complex molecules often relies on carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling reaction being a dominant method, particularly in the pharmaceutical industry. nih.govsigmaaldrich.com This reaction typically involves the palladium-catalyzed coupling of aryl boronates with aryl halides. nih.gov However, the application of this powerful reaction to pyridine-containing structures, especially 2-substituted pyridines, has been historically challenging. nih.govsigmaaldrich.com These challenges arise from the difficulty in preparing stable and efficient pyridine-2-boronates, which are often unstable and exhibit low reactivity in coupling reactions. nih.govsigmaaldrich.com

To overcome these limitations, a significant strategic advancement has been the development and use of pyridine sulfinates as alternative nucleophilic coupling partners. nih.gov Research, notably from the laboratory of Michael Willis, has demonstrated that pyridine-2-sulfinates can effectively replace the problematic boronates in palladium-catalyzed cross-coupling reactions. nih.govsigmaaldrich.comscientificlabs.co.uk This innovation provides a more robust and broadly applicable method for synthesizing linked pyridine compounds. nih.gov Pyridine sulfinates are generally stable, solid reagents that are straightforward to prepare, offering a significant advantage over their boronate counterparts. nih.govsigmaaldrich.com This evolution in synthetic strategy has opened up more efficient pathways to therapeutically valuable molecules that were previously difficult to access. sigmaaldrich.comscientificlabs.co.uk

Academic Research Trajectory and Importance of Sodium 4-methylpyridine-2-sulfinate

Within the advancing field of pyridine sulfinate chemistry, this compound has emerged as a key reagent with a specific and important role in academic and industrial research. This particular compound serves as an effective nucleophilic coupling partner in palladium-catalyzed desulfinylative cross-coupling reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Its utility is highlighted in its application for Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl halides. nih.govsigmaaldrich.com

The primary importance of this compound lies in its ability to facilitate the synthesis of diverse and often complex 2-substituted pyridine derivatives, which are prevalent in drug molecules. nih.govsigmaaldrich.com The presence of the methyl group at the 4-position can influence the electronic properties and reactivity of the pyridine ring, making it a valuable tool for fine-tuning molecular structures. nih.gov The use of this stable, easy-to-handle solid reagent circumvents the issues associated with unstable 2-pyridyl boronates, enabling more reliable and higher-yielding synthetic routes. nih.govsigmaaldrich.com Research has shown its effectiveness in coupling with both aryl bromides and chlorides, demonstrating its versatility and broad scope in constructing medicinally relevant building blocks. sigmaaldrich.com The academic trajectory of this compound is thus closely linked to the ongoing effort to develop more efficient and practical methods for the synthesis of complex pharmaceuticals and other functional materials. nih.govrsc.org

Chemical Data

Below are the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₆NNaO₂S |

| Molecular Weight | 179.17 g/mol |

| Appearance | Powder or Crystals |

| Melting Point | 342 °C |

This data is compiled from multiple sources. sigmaaldrich.comsigmaaldrich.commyskinrecipes.com

Compound Nomenclature

Properties

Molecular Formula |

C6H6NNaO2S |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

sodium;4-methylpyridine-2-sulfinate |

InChI |

InChI=1S/C6H7NO2S.Na/c1-5-2-3-7-6(4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

MSJCRXKGHJSCOV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Investigations of Transformations Involving Sodium 4 Methylpyridine 2 Sulfinate

Palladium-Catalyzed Desulfinylative Cross-Coupling Reactions

Sodium 4-methylpyridine-2-sulfinate and its parent compound, sodium pyridine-2-sulfinate, are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govnih.gov These sulfinates offer considerable advantages over traditional organoboron reagents, such as ease of preparation and stability. nih.govnih.gov The general mechanism involves the reduction of a Pd(II) precatalyst to the active Pd(0) species, followed by oxidative addition of the aryl halide, transmetalation with the sulfinate salt, extrusion of sulfur dioxide (SO2), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Cross-Coupling with Aryl Halides: Mechanistic Elucidation

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, traditionally employing organoboron compounds. nih.govyonedalabs.comlibretexts.org However, the use of pyridine-2-sulfinates, including the 4-methyl derivative, has proven to be a highly effective alternative, particularly in cases where the corresponding pyridine-2-boronates are unstable or inefficient. nih.govsigmaaldrich.com

Mechanistic studies reveal a key difference in the rate-determining step compared to couplings with carbocyclic sulfinates. For pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex forms after the transmetalation step. This complex is the catalyst's resting state, and the subsequent loss of SO2 from this intermediate is the turnover-limiting step. nih.govnih.govacs.org This contrasts with carbocyclic sulfinates, where the oxidative addition complex is the resting state and transmetalation is rate-limiting. nih.govnih.gov

The catalytic cycle can be summarized as follows:

Activation: The Pd(II) precatalyst is reduced to a catalytically active Pd(0) species, a process mediated by the homocoupling of two sulfinate molecules. nih.govnih.gov

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. yonedalabs.comlibretexts.orgwikipedia.org

Transmetalation: The aryl sulfinate exchanges with the halide on the palladium center. The presence of a base, such as potassium carbonate, is crucial. It serves a dual role: removing free SO2 and the potassium cation accelerates transmetalation. nih.govnih.gov

Desulfination and Reductive Elimination: The resulting palladium sulfinate intermediate extrudes SO2, and subsequent reductive elimination forms the desired biaryl product and regenerates the Pd(0) catalyst. nih.govyonedalabs.com

Influence of Ligand Systems and Stoichiometry on Reaction Efficiency

The choice of ligand and the stoichiometry of the reactants and catalyst are critical for optimizing the efficiency of the desulfinylative cross-coupling. The combination of palladium acetate (B1210297) (Pd(OAc)2) and tricyclohexylphosphine (B42057) (PCy3) has been identified as an effective catalyst system. nih.gov

An inorganic base, typically potassium carbonate, is essential for an efficient reaction. researchgate.net The stoichiometry of the sulfinate, aryl halide, palladium catalyst, ligand, and base must be carefully controlled to maximize the yield of the coupled product. For instance, optimized conditions often involve using the pyridine (B92270) sodium sulfinate in excess relative to the aryl halide. semanticscholar.org

Table 1: Optimized Reaction Conditions for Desulfinylative Coupling researchgate.net

| Component | Role | Optimal Reagent/Conditions |

| Catalyst | Facilitates the cross-coupling | Palladium Acetate (Pd(OAc)2) |

| Ligand | Stabilizes the palladium catalyst | Tricyclohexylphosphine (PCy3) |

| Base | Activates the sulfinate and scavenges SO2 | Potassium Carbonate (K2CO3) |

| Solvent | Provides the reaction medium | 1,4-Dioxane |

| Temperature | Provides energy for the reaction | 150°C |

This table is based on optimized conditions for the coupling of pyridine-3-sulfinate with 4-bromotoluene (B49008) and serves as a general guideline.

Detailed Analysis of C-C Bond Formation Pathways via Desulfination

The formation of the C-C bond occurs through a desulfinative process where the sulfinate group acts as a leaving group in the form of SO2. nih.gov After transmetalation, a palladium-sulfinate intermediate is formed. nih.gov The key step is the extrusion of SO2 from this intermediate, which then leads to a palladium-aryl species that can undergo reductive elimination to form the new C-C bond. nih.gov

The stability of the palladium-sulfinate intermediate is influenced by the nature of the sulfinate. In the case of pyridine-2-sulfinates, the nitrogen atom of the pyridine ring can coordinate to the palladium center, forming a stable five-membered ring palladacycle. acs.org This chelation makes the palladium sulfinate complex more thermodynamically stable, which in turn affects the energy barrier for the subsequent SO2 extrusion and reductive elimination steps. acs.org

Transition-Metal-Free Cross-Coupling Mechanisms

While palladium catalysis is a dominant method, desulfinative cross-coupling reactions involving heteroaryl sulfinates can also proceed without a transition metal catalyst. tcichemicals.com One notable example is the reaction of heteroaryl sulfinates with Grignard reagents. tcichemicals.com This pathway highlights the inherent reactivity of the sulfinate group, which can be exploited under specific conditions to form C-C bonds without the need for a transition metal. Additionally, a transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols has been reported, proceeding via nucleophilic activation of the C-S bond. nih.gov

Sulfonyl Radical-Triggered Cascade Reactions

Sodium sulfinates can serve as precursors to sulfonyl radicals. rsc.orgresearchgate.net These highly reactive intermediates can trigger cascade reactions, leading to the formation of complex molecular architectures. For instance, sulfonyl radicals generated from the oxidation of sodium sulfinates can add to the double bond of vinyl azides. This is followed by the elimination of nitrogen gas to produce an iminyl radical, which can then undergo further reactions, such as N-N coupling, to yield α-sulfonylated ketazines. rsc.org These radical cascade reactions offer a powerful and atom-economical approach to synthesizing complex molecules from simple starting materials. rsc.org

Electrochemical and Photoredox Catalytic Transformations involving Sulfinates

Recent advancements have demonstrated the utility of electrochemical and photoredox catalysis in transformations involving sulfinates. princeton.edursc.org These methods provide mild and efficient alternatives to traditional thermal reactions. In photoredox catalysis, a photosensitizer absorbs light and initiates an electron transfer process, which can lead to the formation of sulfonyl radicals from sulfinate salts. rsc.orgnih.gov

For example, a dual catalytic system employing nickel and a photoredox catalyst can achieve the sulfonylation of aryl, heteroaryl, and vinyl halides with sodium sulfinates at room temperature. nih.gov This approach is notable for its mild reaction conditions and broad functional group tolerance. nih.gov Photoredox catalysis has also been successfully used for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, highlighting the versatility of this strategy in accessing sulfinate intermediates and their derivatives. princeton.edu These methods represent a more sustainable and environmentally friendly approach to sulfinate chemistry. rsc.org

Applications of Sodium 4 Methylpyridine 2 Sulfinate in Advanced Organic Synthesis

Strategic Reagent for Accessing Functionalized Pyridine (B92270) Derivatives

The synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry and materials science. Sodium 4-methylpyridine-2-sulfinate serves as a powerful tool in this endeavor, primarily through its application in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comscientificlabs.co.uknih.govsigmaaldrich.comrsc.org Traditionally, the synthesis of 2-substituted pyridines via Suzuki-Miyaura cross-coupling has been hampered by the instability and low reactivity of the required pyridine-2-boronates. rsc.org

The development of pyridine-2-sulfinates, such as this compound, provides a stable and effective alternative. sigmaaldrich.comsigmaaldrich.com These sulfinate salts readily participate in palladium-catalyzed desulfinylative cross-coupling reactions with a wide array of aryl and heteroaryl halides. nih.govsigmaaldrich.com This methodology allows for the efficient formation of carbon-carbon bonds, leading to a diverse range of biaryl and heterobiaryl structures that are of significant interest in drug discovery. nih.govsemanticscholar.org The reaction exhibits broad functional group tolerance, a critical aspect for the synthesis of complex, medicinally relevant molecules. nih.govsemanticscholar.org

Versatility as a Nucleophilic Coupling Partner in Diverse Reactions

The utility of this compound extends beyond its role in forming C-C bonds. It is a versatile nucleophilic coupling partner in a variety of palladium-catalyzed reactions. sigmaaldrich.comnih.gov The sulfinate group can be displaced by a range of nucleophiles, enabling the introduction of diverse functionalities onto the pyridine ring. This versatility is a key advantage, allowing for the synthesis of a broad spectrum of substituted pyridines from a common intermediate. nih.gov

The scope of coupling partners for pyridine sulfinates is extensive and includes not only aryl and heteroaryl halides but also other electrophilic species. nih.gov This allows for the construction of a wide variety of linked pyridine systems, including those found in bipyridine ligands, which are crucial in metal-mediated catalysis. nih.gov The ability to couple with various heterocycles, such as pyrazines, pyrimidines, and quinolines, further underscores the broad applicability of this reagent. nih.gov

Synthesis of Diverse Organosulfur Compounds from Sulfinates

Sodium sulfinates, in general, are powerful building blocks for the synthesis of a wide array of organosulfur compounds. nih.govrsc.org Depending on the reaction conditions, they can act as sulfonylating, sulfenylating, or sulfinylating reagents. rsc.org This versatility allows for the formation of S-S, N-S, and C-S bonds, leading to the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones. nih.govrsc.org

Formation of Sulfones and Sulfonamides

This compound can be a precursor for the synthesis of sulfones and sulfonamides, two important classes of compounds with diverse applications. Sulfones can be formed through the reaction of the sulfinate anion with various electrophiles. organic-chemistry.org For instance, copper-catalyzed coupling reactions of sulfinic acid salts with aryl iodides provide an efficient route to aryl sulfones. chemrxiv.org

Sulfonamides, known for their broad range of biological activities, can be prepared from sodium sulfinates and amines. nih.gov An efficient method involves the NH4I-mediated amination of sodium sulfinates, which offers a general and environmentally friendly approach with good functional group tolerance. nih.gov Another strategy utilizes thiosulfonates, generated from the dimerization of thiols, which are then cleaved to produce sulfinate anions that react with amines to form sulfonamides. organic-chemistry.org

Preparation of Thiosulfonates and Sulfides

Thiosulfonates can be synthesized from sodium sulfinates through various methods. One approach involves the copper-catalyzed aerobic dimerization of thiols to form thiosulfonates, which can then be used to generate sulfinate anions. organic-chemistry.org Another method is the direct disproportionation coupling reaction of sodium sulfinates, mediated by reagents like boron trifluoride diethyl etherate, to produce both symmetrical and unsymmetrical thiosulfonates. google.com Additionally, hydroiodic acid can mediate the controllable synthesis of thiosulfonates from sodium sulfinates. rsc.org

While the direct synthesis of sulfides from this compound is less commonly highlighted, the general chemistry of sodium sulfinates allows for the formation of sulfides through C-S bond-forming reactions. nih.gov

Facilitating Late-Stage Functionalization in Complex Chemical Entities

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, enabling the modification of complex molecules at a late step in the synthetic sequence. mpg.dempg.deresearchgate.net This approach allows for the rapid generation of analogs of a lead compound without the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships. semanticscholar.orgresearchgate.net

This compound and related pyridine sulfinates are well-suited for LSF due to their stability and reactivity in palladium-catalyzed cross-coupling reactions. semanticscholar.org This allows for the introduction of diverse aryl and heteroaryl groups onto complex, drug-like scaffolds containing a pyridine moiety. semanticscholar.org The ability to perform these modifications on richly decorated intermediates provides a significant advantage in the optimization of lead compounds. semanticscholar.org The application of this methodology has been demonstrated in the preparation of derivatives of medicinally relevant molecules, highlighting its practical utility in pharmaceutical research. rsc.orgsemanticscholar.org

Interactive Data Tables

Table 1: Applications of this compound

| Application | Reaction Type | Key Products |

| Accessing Functionalized Pyridine Derivatives | Palladium-catalyzed desulfinylative cross-coupling | Biaryl and heterobiaryl compounds |

| Nucleophilic Coupling Partner | Palladium-catalyzed cross-coupling | Substituted pyridines, bipyridine ligands |

| Synthesis of Organosulfur Compounds | Various | Sulfones, sulfonamides, thiosulfonates |

| Late-Stage Functionalization | Palladium-catalyzed cross-coupling | Modified complex molecules, drug analogs |

Table 2: Synthesis of Organosulfur Compounds

| Compound Class | Synthetic Method |

| Sulfones | Copper-catalyzed coupling of sulfinates with aryl halides |

| Sulfonamides | NH4I-mediated amination of sulfinates; Reaction of sulfinate anions with amines |

| Thiosulfonates | Copper-catalyzed aerobic dimerization of thiols; Disproportionation of sulfinates |

Structural Analysis and Spectroscopic Characterization of Sodium 4 Methylpyridine 2 Sulfinate and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation of Intermediates and Products (e.g., HRMS, FT-IR, NMR)

A suite of sophisticated spectroscopic methods is utilized to confirm the identity and purity of sodium 4-methylpyridine-2-sulfinate and its derivatives. These techniques are instrumental in characterizing the products of reactions where this compound serves as a key reagent, such as in palladium-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS is a fundamental tool for the precise determination of the molecular weight and elemental composition of this compound and its reaction products. For instance, in studies of palladium-catalyzed desulfinylative cross-coupling reactions, HRMS (ESI) has been used to confirm the mass of the resulting coupled products, such as 2-(4-methoxyphenyl)-4-methylpyridine. rsc.org The high accuracy of this technique allows for the unambiguous confirmation of the chemical formula of a compound by matching the experimentally measured mass to the calculated exact mass. rsc.org Samples for such analyses are typically prepared as solutions in solvents like methanol. rsc.org

Spectroscopic Data for a Product Derived from this compound:

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z |

| 2-(4-Methoxyphenyl)-4-methylpyridine | 8.43 (d, J = 5.1 Hz, 1H), 7.86 (d, J = 8.8 Hz, 2H), 7.41 (s, 1H), 6.92 (m, J = 7.1, 4.8 Hz, 3H), 3.78 (s, 3H, OMe), 2.32 (s, 3H) | 160.9, 157.4, 149.6, 148.9, 131.8, 128.2, 122.9, 121.3, 114.1, 55.4, 21.2 | Found: 200.1070 [M+H]⁺, C₁₃H₁₄NO requires m/z 200.1070 |

Data sourced from the supporting information for a study on pyridine (B92270) sulfinates in cross-coupling reactions. rsc.org

Crystallographic Studies of this compound and its Coordinated Compounds

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly documented, studies on its palladium complexes and related sulfinate compounds offer significant insights into its coordination chemistry. acs.org

In a detailed mechanistic study of palladium-catalyzed cross-coupling reactions, the crystal structures of several key palladium(II) sulfinate complexes were determined. acs.org For instance, a palladium complex with two 2-pyridyl sulfinate ligands revealed a square planar geometry around the palladium center. One sulfinate ligand chelates the palladium in a κ²-N,O fashion, forming a stable five-membered ring. The second sulfinate ligand coordinates through its sulfur atom. acs.org

A structurally related complex, a dimeric palladium complex with a 4-methylbenzenesulfinate (B2793641) ligand, also exhibits a square planar geometry at the palladium center. In this structure, the sulfinate ligand coordinates to the palladium atom through one of its oxygen atoms. acs.org The solid-state structure of a palladium complex with a sterically hindered 6-tert-butyl-substituted pyridine sulfinate shows a dimeric structure that resembles the 4-methylbenzenesulfinate complex, indicating that steric factors can influence the coordination mode of the sulfinate ligand. acs.org These crystallographic studies are vital for understanding the reaction mechanisms, as the geometry and coordination of the metal complexes directly impact their reactivity and catalytic activity. acs.org

Key Structural Features of a Related Palladium Sulfinate Complex:

| Complex | Geometry at Pd | Key Bond Lengths (Å) | Coordination Mode of Sulfinate |

| Dimeric Pd(II) complex with 4-methylbenzenesulfinate | Square planar | Pd-O(sulfinate) ~2.0-2.1 | O-monodentate, bridging |

| Monomeric Pd(II) complex with 2-pyridyl sulfinate | Square planar | Pd-N ~2.1, Pd-O ~2.0, Pd-S ~2.23 | κ²-N,O-chelating and S-monodentate |

Data derived from mechanistic studies of palladium-catalyzed cross-coupling reactions. acs.org

Investigation of Bonding Characteristics and Electronic Structure through Experimental Methods

The bonding characteristics and electronic structure of this compound and its complexes are intrinsically linked to their reactivity. Experimental investigations, primarily through the analysis of reaction kinetics and the isolation and characterization of reaction intermediates, provide a window into these properties. acs.org

The dual coordination capability of the pyridine sulfinate ligand, acting as either an N,O-chelating ligand or an S-coordinating ligand, is a key aspect of its bonding characteristics. The κ²-N,O-chelation to a metal center like palladium forms a thermodynamically stable five-membered metallocycle. acs.org This chelation is influenced by electronic and steric factors. For example, the introduction of a bulky substituent at the 6-position of the pyridine ring can disrupt this chelation, leading to a different coordination mode and a dimeric structure in the solid state. acs.org

Mechanistic studies have shown that the strength of the bonds within these complexes influences the reaction pathways. For example, the Pd-N bond in a pyridine sulfinate palladacycle was found to be significantly stronger than the Pd-S bond in a related dimeric sulfinate complex, which has implications for ligand displacement and subsequent reductive elimination steps in a catalytic cycle. acs.org The electronic nature of the sulfinate ligand, influenced by substituents on the pyridine ring, also plays a role in the reactivity. Electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the sulfinate and the stability of the resulting metal complexes, thereby affecting the efficiency of catalytic reactions. nih.govacs.org

Computational and Theoretical Chemistry of Sodium 4 Methylpyridine 2 Sulfinate

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structures and reaction mechanisms. nih.govresearchgate.net For reactions involving pyridine (B92270) sulfinates, DFT calculations are crucial for elucidating reaction pathways, characterizing transition states, and understanding the energetics of the entire catalytic cycle.

In the context of palladium-catalyzed desulfinative cross-coupling reactions, where sodium 4-methylpyridine-2-sulfinate serves as a key coupling partner, DFT studies can map out the entire reaction coordinate. nih.govrsc.org These calculations typically investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

A comparative study on the mechanism of palladium-catalyzed desulfinative cross-coupling highlighted differences between aryl sulfinates and pyridine-2-sulfinates. acs.org For a pyridine-2-sulfinate, DFT calculations revealed that a chelated Pd(II) sulfinate complex, formed after the transmetalation step, is the catalyst's resting-state intermediate. acs.org The turnover-limiting step was identified as the loss of sulfur dioxide (SO₂) from this complex. acs.org This contrasts with carbocyclic sulfinates, where the oxidative addition complex is the resting state and transmetalation is the rate-limiting step. acs.org

DFT calculations can provide quantitative data on the activation energies and geometries of intermediates and transition states. The B3LYP functional with a basis set like 6-31G(d,p) is commonly employed for such studies on pyridine derivatives. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Catalytic Cycle

| Step in Catalytic Cycle | Species | Calculated Parameter | Typical Value (kcal/mol) | Significance |

|---|---|---|---|---|

| Oxidative Addition | Pd(0) + Ar-Br | Activation Energy (ΔG‡) | 10-15 | Energy barrier to form the Pd(II) intermediate. |

| Transmetalation | Pd(II)-Ar Complex + Sulfinate | Activation Energy (ΔG‡) | 5-10 | Energy barrier for the exchange of ligands. |

| SO₂ Extrusion | Chelated Pd(II) Sulfinate Complex | Activation Energy (ΔG‡) | 15-25 | Often the turnover-limiting step for pyridine sulfinates. acs.org |

| Reductive Elimination | Pd(II)-Ar-HetAr Complex | Activation Energy (ΔG‡) | 5-12 | Energy barrier for the formation of the final product and regeneration of the Pd(0) catalyst. |

Note: The values in this table are illustrative and represent typical ranges found in DFT studies of similar cross-coupling reactions. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations of Catalytic Cycles and Intermediates

While DFT provides static pictures of reaction pathways, Molecular Dynamics (MD) simulations offer a dynamic view of catalytic processes. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the structural dynamics of catalysts, substrates, and solvent molecules throughout the catalytic cycle. frontiersin.orgnih.gov

For the catalytic cycle involving this compound, MD simulations can be used to:

Study Ion Pair Dynamics: Investigate the behavior of the sodium cation and the 4-methylpyridine-2-sulfinate anion in solution and their interaction with the catalytic species. The dissociation and association of the ion pair can influence the availability and reactivity of the sulfinate nucleophile.

Analyze Catalyst Dynamics: Observe the conformational changes in the palladium catalyst and its ligands during the reaction. These dynamics can affect the accessibility of the active site. nih.gov

Simulate Solvent Effects: Understand how solvent molecules organize around the reactants and intermediates, which can significantly impact reaction rates and selectivity.

Ab initio molecular dynamics (AIMD), which combines MD with quantum mechanical calculations for the forces between atoms, can provide a highly accurate description of bond-breaking and bond-forming events in real-time, albeit at a high computational cost. mdpi.com For larger systems and longer timescales, classical MD simulations using reactive force fields (ReaxFF) can be employed to model the chemical reactions within the catalytic cycle. mdpi.com

Table 2: Applications of Molecular Dynamics in Catalysis

| Simulation Type | Focus of Study | Key Insights for Sulfinate Chemistry |

|---|---|---|

| Classical MD | Solvent organization, ion mobility | Understanding how the solvent shell influences the approach of the sulfinate to the metal center. researchgate.net |

| Ab Initio MD (AIMD) | Reaction mechanisms, bond dynamics | Visualizing the precise moments of SO₂ extrusion and C-C bond formation at the atomic level. mdpi.com |

| Reactive Force Field MD (ReaxFF) | Large-scale reactive events | Modeling the entire catalytic cycle in a more complex environment, including multiple reactant molecules. mdpi.com |

In Silico Prediction of Reactivity and Regioselectivity

In silico methods are invaluable for predicting the outcome of chemical reactions, saving significant time and resources in the laboratory. For the functionalization of pyridine rings, predicting the regioselectivity—the specific position on the ring where the reaction occurs—is a major challenge that computational models can address. nih.govarxiv.orgrsc.org

The radical-based C-H functionalization of electron-deficient heteroarenes, such as pyridines using alkylsulfinate salts, is a reaction where regioselectivity is paramount. nih.gov Computational studies, often coupled with experimental results, have led to the development of predictive models. These models typically consider a hierarchy of factors:

Innate Electronic Preference: The inherent reactivity of the pyridine ring positions.

Activating/Deactivating Groups: The electronic influence of existing substituents on the ring.

Steric Hindrance: The physical blocking of reactive sites by bulky groups.

For 4-methylpyridine-2-sulfinate, the methyl group at the C4 position and the sulfinate at the C2 position influence the reactivity of the remaining C-H bonds. Machine learning models, trained on datasets of computed properties and experimental outcomes, have shown remarkable accuracy in predicting regioselectivity for such reactions. nih.gov These models can rapidly predict transition state barriers based on the properties of the isolated reactants, offering a powerful tool for synthetic planning. nih.gov

Table 3: Factors Influencing Regioselectivity in Pyridine Functionalization

| Factor | Description | Predicted Effect on 4-Methylpyridine Ring |

|---|---|---|

| Electronic Effects | The pyridine nitrogen withdraws electron density, activating the C2, C4, and C6 positions to nucleophilic or radical attack. | The C6 position is electronically activated. The C4 position is occupied. The C2 position is the site of the sulfinate. |

| Substituent Effects | The C4-methyl group is a weak electron-donating group. | Slightly deactivates the ring towards nucleophilic attack compared to unsubstituted pyridine but can influence radical stabilization. |

| Steric Effects | The proximity of groups can hinder the approach of reactants. | The C2-sulfinate group may sterically hinder attack at the C3 position. |

| Overall Prediction | In radical functionalization reactions, a combination of these factors would be computationally weighed to predict the most likely site of reaction (e.g., C6 vs. C3 or C5). nih.gov |

Quantum Chemical Studies of the Sulfinate Anion and its Interaction with Metal Centers

Quantum chemical calculations focus on the electronic structure of molecules to understand their intrinsic properties and reactivity. bohrium.com For the 4-methylpyridine-2-sulfinate anion, these studies can elucidate the distribution of electron density, the nature of its frontier molecular orbitals (HOMO and LUMO), and its coordination behavior with metal centers like palladium. researchgate.net

The sulfinate group (-SO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal through either the sulfur or an oxygen atom. Quantum chemical calculations can determine the preferred coordination mode, which is critical for understanding the mechanism of transmetalation in cross-coupling reactions. Studies on similar systems have shown that sulfinates can act as bidentate ligands, coordinating through both the pyridine nitrogen and a sulfinate oxygen, forming a stable chelate with the metal center. acs.org This chelation is a key feature of the catalytic cycle for pyridine-2-sulfinates. acs.org

Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the interactions between the sulfinate anion's orbitals and the metal's orbitals, providing a detailed picture of the coordinate bond. researchgate.net Fukui functions can be calculated to identify the most nucleophilic and electrophilic sites within the anion, predicting its reactivity towards electrophilic metal centers. nih.gov

Table 4: Quantum Chemical Descriptors for the 4-Methylpyridine-2-sulfinate Anion

| Descriptor | Method of Calculation | Information Provided |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-311G+(d,p)) | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. Identifies likely sites for metal coordination (e.g., sulfinate oxygens, pyridine nitrogen). nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | The HOMO indicates regions of high electron density available for donation to a metal center. The energy gap between HOMO and LUMO relates to chemical reactivity. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Post-DFT calculation | Quantifies charge transfer and orbital interactions in the metal-ligand bond, confirming the nature and strength of the coordination. researchgate.net |

| Fukui Function | DFT (using N, N+1, N-1 electron systems) | Identifies the atoms most susceptible to nucleophilic or electrophilic attack, predicting the most reactive sites for bond formation. nih.gov |

Investigation of Derivatives and Analogues of Pyridine Sulfinates

Synthesis and Reactivity of Positional and Substituent Isomers of Pyridine-2-sulfinates

The development of synthetic methodologies for accessing a variety of substituted pyridine (B92270) sulfinates has been a key focus of research. These compounds serve as valuable nucleophilic partners in cross-coupling reactions, offering an alternative to the often unstable and difficult-to-prepare pyridine boronic acids. nih.govrsc.orgsemanticscholar.org

Synthesis:

The preparation of pyridine sulfinates can be achieved through several routes. A common method involves the metallation of the corresponding pyridine followed by trapping with sulfur dioxide or a surrogate. nih.gov For instance, the synthesis of 5-methyl-substituted pyridines can begin with the cyclization of a 2-formylpentanoic compound to a dihydropyridone, which is then oxidized to the 2-hydroxypyridine (B17775) and subsequently halogenated. google.com The synthesis of trifluoromethyl-substituted pyridines often involves either chlorine/fluorine exchange on a trichloromethylpyridine or the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.gov

A range of commercially available sodium pyridine sulfinates with different substituents demonstrates the accessibility of these compounds for synthetic applications. These include:

Sodium 4-(trifluoromethyl)pyridine-2-sulfinate cnreagent.com

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate tcichemicals.com

Sodium 6-methylpyridine-2-sulfinate sigmaaldrich.combiocompare.com

Reactivity:

Pyridine-2-sulfinates, including their positional and substituent isomers, are primarily recognized for their utility in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govrsc.orgsemanticscholar.org This desulfinylative cross-coupling provides a robust method for creating linked pyridine-heterocycle structures, which are prevalent in medicinally relevant molecules. sigmaaldrich.com The reaction is tolerant of various functional groups, including ketones, esters, and trifluoromethyl groups. tcichemicals.com

The reactivity of these sulfinates can be influenced by the substituents on the pyridine ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the electronic properties of the sulfur(II) dication intermediates, thereby influencing the reaction outcome. nih.gov Specifically, an electron-donating group can halt the reaction, while an electron-withdrawing group can decrease the reaction time. nih.gov

A notable aspect of pyridine sulfinate reactivity is the divergent pathways they can undergo with pyridinium (B92312) salts. nih.gov In a base-catalyzed reaction, direct C4-sulfonylation of pyridines occurs. nih.gov However, under visible light, a catalyst-free radical pathway is initiated, leading to the incorporation of both sulfonyl and pyridyl groups into alkenes. nih.gov

Comparative Studies of Reactivity Profiles Across Different Pyridine Sulfinates

The reactivity of pyridine sulfinates in cross-coupling reactions is not uniform and is influenced by the position of the sulfinate group and the nature of other substituents on the pyridine ring.

Studies have shown that 2-, 3-, and 4-substituted pyridine sulfinates are all effective coupling partners in palladium-catalyzed reactions. nih.govrsc.orgsemanticscholar.org This allows for the synthesis of a wide array of linked heterocycles. nih.gov The choice of the specific isomer can be crucial for accessing a desired target molecule.

The electronic nature of the substituents plays a significant role. Aryl sulfinates with both electron-donating and electron-withdrawing groups have been successfully employed in these coupling reactions. nih.gov This highlights the broad functional group tolerance of the methodology.

The following table summarizes the application of various pyridine sulfinates in palladium-catalyzed cross-coupling reactions:

| Pyridine Sulfinate Isomer | Coupling Partner | Key Features |

| Pyridine-2-sulfinates | Aryl and heteroaryl halides | Alternative to unstable pyridine-2-boronates; broad scope. nih.govrsc.orgsemanticscholar.org |

| Pyridine-3-sulfinates | Aryl and heteroaryl halides | Efficient coupling partners, expanding the range of accessible linked heterocycles. nih.gov |

| Pyridine-4-sulfinates | Aryl and heteroaryl halides | Tolerant of various reaction conditions, enabling diverse syntheses. nih.gov |

| Substituted Pyridine-2-sulfinates (e.g., methyl, trifluoromethyl) | Aryl and heteroaryl halides | Allows for the introduction of specific functionalities into the target molecule. cnreagent.comtcichemicals.comsigmaaldrich.com |

Lithium Pyridyl Sulfinate Salts: Synthesis and Applications

While sodium sulfinates are commonly used, lithium pyridyl sulfinate salts also serve as important reagents in organic synthesis.

Synthesis:

A direct synthesis of lithium pyridine sulfinates has been developed. For example, lithium 6-methoxypyridine-3-sulfinate can be prepared by treating 5-bromo-2-methoxypyridine (B44785) with butyllithium, followed by the addition of a sulfur dioxide surrogate like TIMSO (Sulfur Dioxide 1-Methylpyrrolidine Adduct). tcichemicals.com This procedure results in a high yield of the desired lithium sulfinate. tcichemicals.com

Applications:

Lithium pyridine sulfinates are effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, similar to their sodium counterparts. semanticscholar.org They have been successfully used in reactions with aryl halides to form C-C bonds. semanticscholar.org The choice between a sodium or lithium salt can sometimes influence the reaction efficiency, with the specific cation potentially playing a role in the reaction mechanism. nih.gov

Exploration of Pyrimidine (B1678525) Sulfinates as Related Nucleophilic Reagents

The success of pyridine sulfinates as nucleophilic coupling partners has led to the exploration of related heterocyclic sulfinates, such as pyrimidine sulfinates.

Synthesis and Reactivity:

Pyrimidine-2-sulfinates have emerged as valuable reagents that can be used as surrogates for pyrimidine-2-boronic acids, which are often difficult to prepare. tcichemicals.com Sodium pyrimidine-2-sulfinate is commercially available and has been shown to be an effective coupling partner in palladium-catalyzed cross-coupling reactions. tcichemicals.com

These reagents exhibit good functional group tolerance, reacting successfully in the presence of ketones, esters, and trifluoromethyl groups. tcichemicals.com They have been successfully coupled with various aryl and heteroaryl halides, including pyrazines, other pyrimidines, and quinolines, to generate a diverse range of linked heterocyclic compounds. nih.gov

Furthermore, pyrimidine sulfinates can participate in transition-metal-free desulfinative cross-coupling reactions with Grignard reagents, expanding their synthetic utility beyond palladium-catalyzed processes. tcichemicals.com

The following table provides an overview of the reactivity of pyrimidine sulfinates:

| Reagent | Reaction Type | Key Features |

| Sodium Pyrimidine-2-sulfinate | Palladium-catalyzed cross-coupling | Serves as a stable and effective alternative to pyrimidine-2-boronic acids. tcichemicals.com |

| Sodium Pyrimidine-2-sulfinate | Transition-metal-free cross-coupling with Grignard reagents | Offers a complementary method for C-C bond formation without the need for a transition metal catalyst. tcichemicals.com |

Q & A

Q. What are the recommended methods for synthesizing sodium 4-methylpyridine-2-sulfinate, and how can purity be optimized?

this compound can be synthesized via sulfination of 4-methylpyridine derivatives using sulfinating agents like sodium sulfite under controlled pH. Purity optimization involves recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitoring by HPLC or LC-MS. Residual impurities, such as unreacted starting materials, should be quantified using calibrated standards .

Key Parameters for Synthesis Optimization

| Parameter | Optimal Range |

|---|---|

| Reaction pH | 6.5–7.5 |

| Temperature | 60–80°C |

| Solvent System | Ethanol:Water (3:1 v/v) |

Q. How can researchers characterize this compound’s structural integrity?

Use a combination of spectroscopic techniques:

Q. What safety protocols are critical when handling this compound?

Despite limited toxicity data for this specific compound, structurally similar sulfinates (e.g., pyridine-sulfonyl derivatives) require:

Q. How does this compound’s solubility vary across solvents?

Solubility is pH-dependent due to the sulfinate group’s ionization. Preliminary data for analogs suggest:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 (pH 7.0) |

| Ethanol | 10–15 |

| DMSO | >100 |

| Adjusting pH to alkaline conditions (≥9) enhances aqueous solubility . |

Advanced Research Questions

Q. What mechanistic insights govern this compound’s reactivity in nucleophilic substitutions?

The sulfinate group acts as a nucleophile, displacing halides or participating in Michael additions. Kinetic studies using S isotopic labeling can track sulfinate transfer efficiency. Computational modeling (DFT) predicts activation barriers for reactions with aryl halides, aiding in catalyst selection .

Q. How can researchers resolve contradictions in reported sulfinate stability under oxidative conditions?

Conflicting data may arise from impurity profiles or solvent interactions. To standardize stability assessments:

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Compare degradation pathways in aerobic vs. inert atmospheres .

- Use mass spectrometry to identify oxidation byproducts (e.g., sulfonate formation) .

Q. What experimental designs are recommended for studying this compound’s coordination chemistry?

Design ligand-exchange experiments with transition metals (e.g., Co, Ni):

- Monitor complexation via UV-Vis (d-d transition shifts) and cyclic voltammetry.

- Single-crystal X-ray diffraction can resolve binding modes (e.g., monodentate vs. bidentate) .

Example Metal Complex Stability Constants

| Metal Ion | log K (25°C) |

|---|---|

| Cu | 4.2 ± 0.3 |

| Fe | 5.8 ± 0.2 |

Q. How can this compound be functionalized for applications in drug discovery?

Target functionalization via:

- Sulfonamide Formation : React with aryl chlorides in DMF at 100°C.

- Cross-Coupling : Use Pd catalysts for Suzuki-Miyaura reactions with boronic acids .

- Biological Screening : Prioritize assays for kinase inhibition or GPCR modulation .

Methodological Guidance for Data Interpretation

- Contradictory Solubility Data : Cross-validate using multiple techniques (e.g., gravimetric analysis vs. nephelometry) .

- Purity Discrepancies : Compare COA (Certificate of Analysis) data from independent labs and replicate analyses via GC-MS .

- Ecotoxicity Gaps : Apply read-across strategies using structurally related sulfinates (e.g., pyridine-3-sulfinate) to predict biodegradability or bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.